Cas no 114542-44-8 (4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-)
![4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]- structure](https://it.kuujia.com/scimg/cas/114542-44-8x500.png)
114542-44-8 structure
Nome del prodotto:4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-
- Honyucitrin
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]- (9CI)
- 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-4H-1-benzopyran-4-one
- [ "" ]
- CHEBI:175255
- UNII-2YC2S8ZYT4
- 5,7-Dihydroxy-2-(4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl)chromen-4-one
- 5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one
- 5,7-Dihydroxy-2-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-4H-1-benzopyran-4-one
- starbld0000808
- 5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl]-4H-1-benzopyran-4-one, 9CI
- DTXSID601126554
- FS-9391
- 2-(3,5-Bis(3-methylbut-2-enyl)-4-oxidanyl-phenyl)-5,7-bis(oxidanyl)chromen-4-one
- SCHEMBL21777672
- 114542-44-8
- 2YC2S8ZYT4
- AKOS040761843
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl)-
- LMPK12110410
- F92986
- 5,7-Dihydroxy-2-(4-hydroxy-3,5-bis(3-methyl-2-butenyl)phenyl)-4H-1-benzopyran-4-one, 9ci
-
- Inchi: InChI=1S/K.H
- Chiave InChI: NTTOTNSKUYCDAV-UHFFFAOYSA-N
- Sorrisi: [KH]
Proprietà calcolate
- Massa esatta: 406.17800
- Massa monoisotopica: 406.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 30
- Conta legami ruotabili: 5
- Complessità: 683
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 87A^2
Proprietà sperimentali
- Colore/forma: Yellow powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 615.7±55.0 °C at 760 mmHg
- Punto di infiammabilità: 210.1±25.0 °C
- PSA: 90.90000
- LogP: 5.59420
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48470-5mg |
Honyucitrin |
114542-44-8 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
TargetMol Chemicals | TN4224-5 mg |
Honyucitrin |
114542-44-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN4224-1 ml * 10 mm |
Honyucitrin |
114542-44-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN4224-1 mL * 10 mM (in DMSO) |
Honyucitrin |
114542-44-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AE17513-5mg |
Honyucitrin |
114542-44-8 | 5mg |
$719.00 | 2024-04-20 | ||
TargetMol Chemicals | TN4224-5mg |
Honyucitrin |
114542-44-8 | 5mg |
¥ 4040 | 2024-07-20 |
4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]- Letteratura correlata
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
114542-44-8 (4H-1-Benzopyran-4-one,5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methyl-2-buten-1-yl)phenyl]-) Prodotti correlati
- 1415-93-6(Humic Acid)
- 1245646-11-0((R)-N-Boc-(2'-chlorophenyl)glycine)
- 1892385-50-0(2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoic acid)
- 2308481-78-7((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamido-4-methylpentanoic acid)
- 1393553-52-0(3-(3-FLUOROPHENYL)OXETANE-3-CARBOXYLIC ACID)
- 1326838-06-5(1-[(2,5-dimethylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione)
- 921842-95-7(1-(2-fluorophenyl)methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)
- 1824298-31-8(3-Methyl-5-[(oxiran-2-yl)methyl]-1,2-oxazole)
- 899734-33-9(N-(2,5-dimethoxyphenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 941963-25-3(N-(4-chlorophenyl)methyl-2-{4-oxo-2-phenyl-4H,5H-pyrazolo1,5-apyrazin-5-yl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:114542-44-8)Honyucitrin

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta